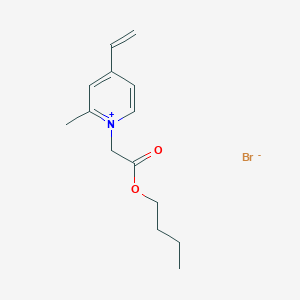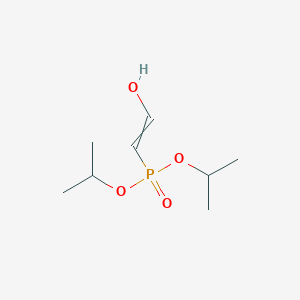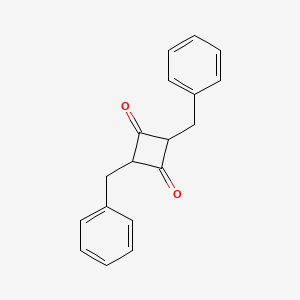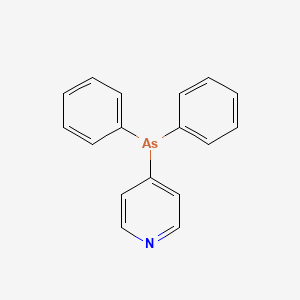silane CAS No. 90298-05-8](/img/structure/B14362925.png)
[4,5-Bis(4-fluorophenyl)thiophen-2-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is a compound that features a thiophene ring substituted with two 4-fluorophenyl groups and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane are not well-documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its fluorinated phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
相似化合物的比较
Similar Compounds
[4-(4-Fluorophenyl)thiophen-2-yl]methanol: A related compound with a hydroxyl group instead of the trimethylsilyl group.
Bis(4-fluorophenyl)methanol: Another similar compound with two 4-fluorophenyl groups attached to a central carbon atom.
Uniqueness
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is unique due to the presence of both the thiophene ring and the trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and catalysis .
属性
CAS 编号 |
90298-05-8 |
|---|---|
分子式 |
C19H18F2SSi |
分子量 |
344.5 g/mol |
IUPAC 名称 |
[4,5-bis(4-fluorophenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C19H18F2SSi/c1-23(2,3)18-12-17(13-4-8-15(20)9-5-13)19(22-18)14-6-10-16(21)11-7-14/h4-12H,1-3H3 |
InChI 键 |
QQQCEVAFSZMUOE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


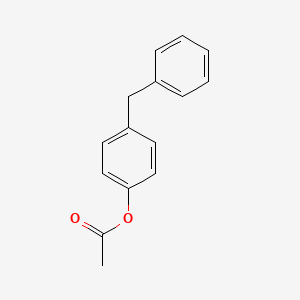
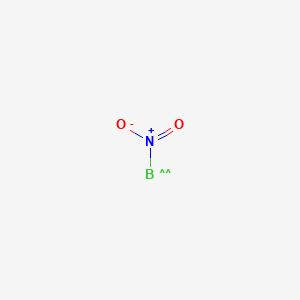
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
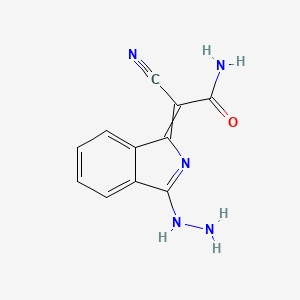
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
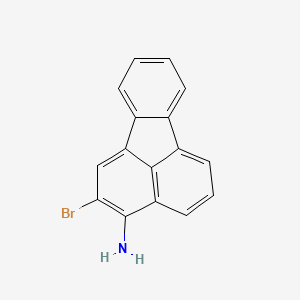
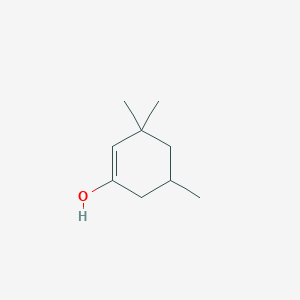
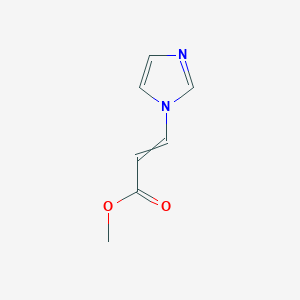
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
